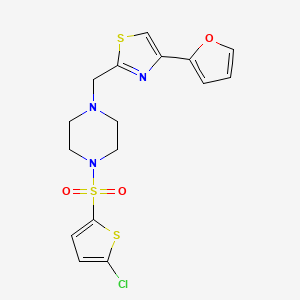

2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole

Description

Properties

IUPAC Name |

2-[[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]methyl]-4-(furan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O3S3/c17-14-3-4-16(25-14)26(21,22)20-7-5-19(6-8-20)10-15-18-12(11-24-15)13-2-1-9-23-13/h1-4,9,11H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGNMNEDEFPGCLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=CC=C(S4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 446.0 g/mol. The structure features multiple functional groups, including a thiazole ring, a furan moiety, and a sulfonamide group attached to a piperazine ring.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 446.0 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps include:

- Formation of Piperazine Intermediate : Reaction of piperazine with 5-chlorothiophene-2-sulfonyl chloride.

- Coupling with Thiazole : The piperazine derivative is then coupled with a furan-substituted thiazole using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide).

The primary mechanism of action for this compound appears to involve modulation of specific biological pathways, particularly those related to neurotransmitter regulation and enzyme inhibition. Notably, compounds with similar scaffolds have been shown to exhibit acetylcholinesterase (AChE) inhibitory activity, which is crucial in the context of neurodegenerative diseases like Alzheimer's.

In Vitro Studies

In vitro studies have demonstrated that derivatives similar to this compound exhibit significant AChE inhibition. For instance, a related study showed that compounds with thiazole cores demonstrated IC50 values as low as 2.7 µM against AChE, indicating potent inhibitory effects .

Case Studies

- Acetylcholinesterase Inhibition : A study synthesized several thiazole derivatives and tested their AChE inhibitory activity. The most potent compound exhibited an IC50 value of 2.7 µM, suggesting that modifications in the thiazole structure can enhance biological activity .

- Pharmacokinetic Properties : Research into the pharmacokinetics of similar compounds indicated favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic applications .

Applications

The potential applications of this compound include:

- Neuropharmacology : As an AChE inhibitor, it may be explored for treating Alzheimer's disease.

- Chemical Biology : It can serve as a probe for studying molecular interactions within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Linked Thiophene Derivatives

Compound 21 (thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl) methanone) from shares the piperazine-thiophene motif but replaces the sulfonyl group with a ketone and substitutes a trifluoromethylphenyl group instead of the chlorothiophene-sulfonyl unit. Key differences:

- Lipophilicity : The trifluoromethyl group in Compound 21 increases hydrophobicity, whereas the furan-thiazole system in the target compound introduces moderate polarity.

| Parameter | Target Compound | Compound 21 |

|---|---|---|

| Piperazine Substituent | 5-Chlorothiophene-2-sulfonyl | 4-(Trifluoromethyl)phenyl ketone |

| Aromatic Core | Thiazole-furan | Thiophene |

| Polarity | Moderate (sulfonyl + furan) | Low (CF₃ + ketone) |

Thiazole Derivatives with Halogen-Substituted Aryl Groups

Compounds 4 and 5 from –3 (4-(4-chlorophenyl/fluorophenyl)-2-(pyrazol-triazolyl)thiazoles) exhibit structural parallels in their thiazole cores but diverge in substituents:

- Substituent Flexibility : The target compound’s piperazine-methyl group allows conformational flexibility, while Compounds 4–5 feature rigid pyrazole-triazole systems.

- Crystallographic Behavior : Both the target compound and Compounds 4–5 form triclinic crystals (P 1 symmetry) with two independent molecules per asymmetric unit. However, halogen substitution (Cl vs. F) in Compounds 4–5 minimally affects crystal packing, suggesting similar behavior for the target compound’s chlorothiophene group .

| Parameter | Target Compound | Compound 4/5 |

|---|---|---|

| Thiazole Substituent | Furan-2-yl | 4-Chlorophenyl/4-fluorophenyl |

| Functional Group | Piperazine-sulfonyl | Pyrazole-triazolyl |

| Crystal Symmetry | Likely P 1 (inferred) | P 1 (confirmed) |

Heterocyclic Systems with Sulfonyl Linkers

The Pharmacopeial Forum compounds (–6) include thiazole and triazole motifs but lack direct structural overlap. For example, PF 43(1) compound l contains a thiazole-methyl-carbamate group but integrates benzyl and imidazolidinone moieties, highlighting the diversity of sulfonyl/piperazine applications in drug design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-((4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling sulfonyl chlorides with piperazine derivatives, followed by thiazole ring formation. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for sulfonylation steps .

- Catalysts : Triethylamine or other bases may enhance reaction efficiency by neutralizing HCl byproducts during sulfonamide bond formation .

- Temperature control : Moderate temperatures (40–60°C) minimize side reactions during cyclization .

- Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or NMR .

Q. How do structural analogs of this compound compare in terms of biological activity?

- Methodological Answer : Analogs with thiazole, oxazole, or triazole cores often exhibit antimicrobial, antitumor, or anti-inflammatory properties. For example:

- Thiazole derivatives : Demonstrate enhanced antimicrobial activity due to sulfur’s electron-withdrawing effects .

- Piperazine-containing analogs : Improved pharmacokinetic profiles via increased solubility and blood-brain barrier penetration .

- Comparative Analysis : Use docking studies (e.g., AutoDock Vina) to predict binding affinities to targets like fungal CYP51 or cancer-related kinases .

Q. What analytical techniques are critical for confirming the compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Assign peaks for sulfonyl (δ ~3.5–4.0 ppm) and piperazine protons (δ ~2.5–3.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error .

- Infrared (IR) Spectroscopy : Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and thiazole C=N vibrations (~1650 cm⁻¹) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound’s bioactivity?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and stability .

- Molecular Dynamics (MD) Simulations : Assess binding stability in enzyme active sites (e.g., EGFR kinase) over 100 ns trajectories .

- ADMET Prediction : Tools like SwissADME evaluate logP, bioavailability, and toxicity risks .

Q. How should researchers address contradictory data in the literature regarding reaction yields or biological efficacy?

- Methodological Answer :

- Meta-Analysis : Compare solvent systems (e.g., DMF vs. ethanol) and catalyst loadings across studies to identify optimal conditions .

- Dose-Response Replication : Test reported IC₅₀ values in multiple cell lines (e.g., MCF-7, HeLa) to validate anticancer claims .

- Statistical Tools : Apply Design of Experiments (DoE) to isolate variables causing discrepancies in synthetic yields .

Q. What strategies are effective for designing multi-step syntheses of derivatives with modified piperazine or thiophene groups?

- Methodological Answer :

- Retrosynthetic Planning : Prioritize late-stage functionalization of the piperazine ring to avoid protecting group complications .

- Flow Chemistry : Use continuous-flow reactors for exothermic steps (e.g., sulfonylation) to improve scalability and safety .

- Parallel Synthesis : Screen substituents (e.g., 5-chlorothiophene vs. 4-fluorophenyl) using automated liquid handlers .

Q. How does the compound’s stability vary under different storage or experimental conditions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Assess decomposition temperatures (>200°C suggests thermal stability) .

- pH Stability Tests : Incubate in buffers (pH 3–10) and quantify degradation via LC-MS .

- Light Sensitivity : Store in amber vials if UV-Vis spectra indicate absorbance in the 300–400 nm range .

Q. What mechanistic insights exist for its reported biological activities (e.g., anticancer, antifungal)?

- Methodological Answer :

- Enzyme Inhibition Assays : Measure IC₅₀ against Candida albicans CYP51 (antifungal) or human topoisomerase II (anticancer) .

- ROS Detection : Use DCFH-DA probes to confirm reactive oxygen species (ROS) induction in cancer cells .

- Transcriptomics : Perform RNA-seq to identify upregulated apoptosis-related genes (e.g., BAX, CASP3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.